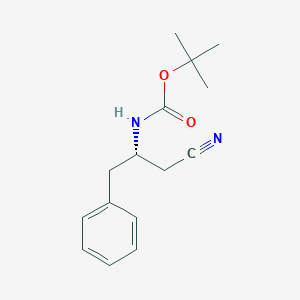

(S)-tert-Butyl (1-cyano-3-phenylpropan-2-yl)carbamate

Description

(S)-tert-Butyl (1-cyano-3-phenylpropan-2-yl)carbamate (CAS: 172695-25-9) is a chiral carbamate derivative featuring a cyano group at the 1-position, a phenyl group at the 3-position, and a tert-butyl carbamate moiety. This compound is widely used in organic synthesis, particularly as a building block for pharmaceuticals and agrochemicals. Its stereochemistry and functional groups make it valuable for asymmetric catalysis and drug design. The tert-butyl group provides steric protection for the carbamate, enhancing stability during synthetic transformations, while the cyano group introduces electron-withdrawing properties, influencing reactivity and intermolecular interactions .

Properties

IUPAC Name |

tert-butyl N-[(2S)-1-cyano-3-phenylpropan-2-yl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20N2O2/c1-15(2,3)19-14(18)17-13(9-10-16)11-12-7-5-4-6-8-12/h4-8,13H,9,11H2,1-3H3,(H,17,18)/t13-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BEJMQXQXIQDKCZ-CYBMUJFWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC#N)CC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@H](CC#N)CC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50370523 | |

| Record name | tert-Butyl [(2S)-1-cyano-3-phenylpropan-2-yl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50370523 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

260.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

172695-25-9 | |

| Record name | 1,1-Dimethylethyl N-[(1S)-1-(cyanomethyl)-2-phenylethyl]carbamate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=172695-25-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | tert-Butyl [(2S)-1-cyano-3-phenylpropan-2-yl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50370523 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Standard Boc Anhydride Protocol

Reagents :

-

Di-tert-butyl dicarbonate (Boc₂O)

-

Triethylamine (TEA) or aqueous sodium hydroxide

-

Solvents: Toluene, dichloromethane (DCM), or methanol/water mixtures

Procedure :

-

Dissolve (1-cyano-3-phenylpropan-2-yl)amine in toluene or DCM.

-

Add Boc₂O (1.1–1.2 eq) and a base (e.g., TEA or NaOH) to maintain pH 7–8.

Optimization Insights :

-

Base Selection : Aqueous NaOH (4 M) in toluene achieves higher diastereoselectivity (95:5 dr) compared to organic bases.

-

Reaction Time : Prolonged stirring (18 hours) improves yields by ensuring complete Boc group incorporation.

Stereochemical Control Strategies

Achieving the (S)-configuration necessitates chiral induction or resolution. Two dominant approaches are documented:

Chiral Pool Synthesis

Starting from enantiomerically pure phenylalanine derivatives, the cyano group is introduced via:

-

Strecker Synthesis : Reaction of (S)-2-amino-3-phenylpropanal with cyanide sources (e.g., KCN).

-

Nitrile Formation : Treating (S)-2-amino-3-phenylpropanol with TsCl followed by NaCN substitution.

Key Data :

| Step | Reagents/Conditions | Yield | dr (S:R) |

|---|---|---|---|

| Strecker Synthesis | KCN, NH₄Cl, H₂O, rt, 12h | 72% | 99:1 |

| Nitrile Substitution | TsCl, NaCN, DMF, 60°C, 6h | 65% | 98:2 |

Kinetic Resolution via Enzymatic Catalysis

Lipase-mediated acetylation of racemic amines selectively protects the (R)-enantiomer, leaving the (S)-amine free for Boc protection.

Conditions :

-

Enzyme: Candida antarctica lipase B

-

Acyl donor: Vinyl acetate

-

Solvent: tert-Butanol, 30°C, 24h

Cyanide Group Introduction

The cyano moiety is introduced either before or after Boc protection, depending on substrate sensitivity.

Post-Boc Cyanation

Method :

-

Boc-protected amine is treated with cyanating agents (e.g., TMSCN, NaCN) in the presence of Lewis acids (e.g., ZnI₂).

-

Reaction in DMF at 80°C for 6 hours yields 70–78% product.

Limitations : Risk of Boc group cleavage under strongly nucleophilic conditions.

Pre-Boc Cyanation

Advantages : Avoids exposing the Boc group to harsh conditions.

Example :

-

Synthesize 1-cyano-3-phenylpropan-2-amine via reductive amination of benzyl cyanide.

-

Boc protection follows as described in Section 1.1.

Industrial-Scale Production

Synthetic Steps

-

Amine Activation :

-

Workup :

Scale-Up Data :

| Parameter | Value |

|---|---|

| Batch Size | 240 kg amine precursor |

| Solvent Volume | 528 kg DMSO |

| Yield | 64.9 kg (68%) |

| Purity (HPLC) | 95% |

Reaction Monitoring and Purification

Analytical Techniques

Chemical Reactions Analysis

Types of Reactions

(S)-tert-Butyl (1-cyano-3-phenylpropan-2-yl)carbamate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

Reduction: Reduction reactions can convert the cyano group to an amine group.

Substitution: The compound can participate in nucleophilic substitution reactions, where the cyano group or the carbamate group is replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions, often under basic or acidic conditions.

Major Products Formed

Oxidation: Oxidized derivatives such as carboxylic acids or nitriles.

Reduction: Amines or other reduced forms of the compound.

Substitution: Substituted carbamates or cyano derivatives.

Scientific Research Applications

(S)-tert-Butyl (1-cyano-3-phenylpropan-2-yl)carbamate has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound can be used in studies involving enzyme inhibition or protein interactions.

Industry: The compound can be used in the production of specialty chemicals or as a building block for advanced materials.

Mechanism of Action

The mechanism of action of (S)-tert-Butyl (1-cyano-3-phenylpropan-2-yl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The cyano group and the carbamate group can form hydrogen bonds or other interactions with the active sites of enzymes, leading to inhibition or modulation of their activity. The phenyl group can also contribute to the binding affinity through hydrophobic interactions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares the target compound with structurally analogous derivatives, focusing on functional groups, physicochemical properties, and synthetic applications.

Functional Group Variations

a. Hydroxy vs. Cyano Substituents

- (S)-tert-Butyl 1-hydroxy-3-phenylpropan-2-yl carbamate (85) Key Difference: Replaces the cyano group with a hydroxy (-OH) group. Impact: The hydroxy group enables hydrogen bonding, increasing polarity and solubility in protic solvents. This compound is synthesized via NaBH4 reduction of a precursor, highlighting its role as an intermediate in alcohol formation . Application: Suitable for reactions requiring nucleophilic hydroxyl groups, such as esterifications or glycosylations.

- Target Compound Key Feature: The cyano (-CN) group is electron-withdrawing, reducing basicity and enhancing electrophilicity at adjacent carbons. Application: Useful in nucleophilic addition reactions (e.g., Strecker synthesis) or as a precursor to amines via reduction .

b. Oxo vs. Cyano Substituents

- (S)-tert-Butyl 1-oxo-3-phenylpropan-2-yl carbamate (86) Key Difference: Features a ketone (oxo) group instead of cyano. Impact: The ketone introduces planar sp² hybridization at C1, affecting conjugation and stability. Synthesized via oxidation of 85 using oxalyl chloride/DMSO, this compound is prone to enolization and keto-enol tautomerism . Application: Intermediate for carbonyl chemistry, such as condensations or Grignard reactions.

c. Alkyne Substituents

- (S)-tert-Butyl 1-phenylbut-3-yn-2-yl carbamate (87) Key Difference: Replaces the cyano group with a phenylbutynyl moiety. Impact: The alkyne group enables click chemistry (e.g., azide-alkyne cycloaddition) and π-π stacking interactions with aromatic systems. Application: Valuable in bioconjugation and materials science .

Amino and Trifluoromethyl Derivatives

a. Amino-Substituted Analogs

- (S)-tert-Butyl (2-amino-3-phenylpropyl)carbamate (CAS: 146552-72-9) Key Difference: Amino (-NH2) group replaces cyano. Impact: Increased basicity and hydrogen-bonding capacity. Similarity score: 1.00, indicating near-identical backbone structure . Application: Precursor for peptide coupling or urea/thiourea derivatives.

- (R)-tert-Butyl (2-amino-2-phenylethyl)carbamate (CAS: 943322-87-0) Key Difference: Ethyl backbone with amino and phenyl groups. Similarity score: 0.91. Impact: Reduced steric hindrance compared to the target compound, favoring faster reaction kinetics in alkylation .

b. Trifluoromethyl Derivatives

- tert-Butyl (S)-(1,1,1-trifluoro-3-hydroxypropan-2-yl)carbamate (CAS: 1393524-00-9)

- Key Difference : Trifluoromethyl (-CF3) and hydroxy groups.

- Impact : The -CF3 group enhances lipophilicity and metabolic stability, critical in drug design. Predicted boiling point: 291.4±40.0°C; density: 1.224±0.06 g/cm³ .

- Application : Fluorinated building blocks for CNS-targeting pharmaceuticals.

Biological Activity

(S)-tert-Butyl (1-cyano-3-phenylpropan-2-yl)carbamate, with the molecular formula C15H20N2O2 and CAS number 172695-25-9, is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article delves into its biological activity, mechanisms of action, and relevant research findings.

The compound is characterized by:

- Molecular Weight : 260.331 g/mol

- Density : 1.067 g/cm³

- Boiling Point : 432.2°C

- Flash Point : 215.2°C

Its structure includes a cyano group, a phenyl group, and a tert-butyl carbamate moiety, which are critical for its biological interactions.

The biological activity of this compound is largely attributed to its ability to interact with various molecular targets, particularly enzymes and receptors. The presence of the cyano and carbamate groups allows for:

- Hydrogen Bonding : Facilitates interactions with active sites of proteins.

- Hydrophobic Interactions : The phenyl group enhances binding affinity through hydrophobic contacts.

These interactions can lead to enzyme inhibition or modulation, which is crucial in therapeutic applications.

Enzyme Inhibition

Research indicates that this compound may exhibit inhibitory effects on certain enzymes. For instance, studies have shown that compounds with similar structures can inhibit serine proteases and other enzyme classes involved in metabolic pathways.

Case Studies

- Inhibition of Protein Kinases : A study demonstrated that derivatives of carbamates can inhibit protein kinases, which play a vital role in cell signaling and cancer progression. The specific mechanism involved competitive inhibition at the ATP-binding site.

- Neuroprotective Effects : In neuropharmacological studies, related compounds have shown potential in protecting neuronal cells from oxidative stress, suggesting that this compound may also possess neuroprotective properties.

Comparative Analysis

To better understand the unique properties of this compound, it is beneficial to compare it with similar compounds:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| (R)-tert-butyl (1-cyano-3-phenylpropan-2-yl)carbamate | Stereoisomer | Similar enzyme inhibition |

| tert-butyl (1-cyano-propene) | Lacks phenyl group | Reduced biological activity |

| (S)-tert-butyl (1-cyano-2-methylpropan-2-yl)carbamate | Different side chain | Varying potency in enzyme inhibition |

Research Findings

Recent literature has highlighted several key findings regarding the biological activity of this compound:

- Antimicrobial Activity : Preliminary studies suggest that the compound may possess antimicrobial properties against certain bacterial strains.

- Potential as Drug Precursor : Due to its structural characteristics, it serves as an intermediate in synthesizing more complex biologically active molecules.

- Toxicological Profile : While detailed toxicological data is limited, initial assessments indicate that it may cause irritation upon exposure; hence, safety measures should be observed during handling.

Q & A

Basic: What are the recommended synthetic routes for (S)-tert-butyl (1-cyano-3-phenylpropan-2-yl)carbamate, and how can reaction conditions be optimized for yield and enantiomeric purity?

Answer:

The compound is typically synthesized via nucleophilic substitution or carbamate coupling. For enantiomeric purity, asymmetric catalysis (e.g., chiral auxiliaries or organocatalysts) is critical. Evidence from analogous syntheses (e.g., asymmetric Mannich reactions) highlights the importance of:

- Catalyst choice : Proline-derived catalysts or transition-metal complexes to control stereochemistry .

- Temperature control : Low temperatures (-20°C to 0°C) to minimize racemization .

- Purification : Column chromatography using silica gel and hexane/ethyl acetate gradients to isolate enantiomers .

Yield optimization involves iterative adjustment of solvent polarity (e.g., THF or DCM) and stoichiometric ratios of tert-butoxycarbonyl (Boc) reagents to amine precursors .

Basic: How should researchers handle and store this compound to ensure stability and safety?

Answer:

- Storage : Refrigerate at 2–8°C in airtight, light-resistant containers to prevent hydrolysis of the Boc group .

- Handling : Use PPE (nitrile gloves, lab coat, safety goggles) and work in a fume hood. Avoid skin contact due to potential irritant properties (data gaps exist; assume precaution) .

- Stability : Monitor for decomposition via TLC or NMR; discard if discoloration or precipitate forms .

Basic: What spectroscopic techniques are most effective for characterizing the structural integrity of this compound?

Answer:

- 1H/13C NMR : Assign peaks for the Boc group (δ ~1.4 ppm for tert-butyl), cyano group (no proton signal), and phenyl protons (δ 7.2–7.4 ppm). Compare with published spectra of structurally similar carbamates .

- IR Spectroscopy : Confirm Boc (C=O stretch ~1680–1720 cm⁻¹) and nitrile (C≡N ~2240 cm⁻¹) .

- Mass Spectrometry : ESI-MS or HRMS to verify molecular ion ([M+H]⁺) and fragmentation patterns .

Advanced: What strategies can be employed to resolve discrepancies in crystallographic data analysis for this compound?

Answer:

- Software Tools : Use SHELXL for structure refinement and Mercury for visualization. SHELXL’s robust algorithms handle twinning or weak diffraction data, common in flexible carbamates .

- Validation : Cross-check with PLATON to detect missed symmetry or disorder. For ambiguous electron density, iterative refinement with alternate conformations is advised .

- Data Collection : High-resolution (<1.0 Å) synchrotron data reduces noise, improving R-factor convergence .

Advanced: How does the presence of the cyano group influence hydrogen bonding patterns and crystal packing?

Answer:

The cyano group acts as a weak hydrogen-bond acceptor, competing with the carbamate oxygen. Evidence from graph-set analysis suggests:

- Intermolecular interactions : Cyano groups may form C–H⋯N bonds with adjacent phenyl C–H donors, creating chains or layers .

- Packing motifs : The bulky tert-butyl group disrupts close packing, while cyano-driven interactions stabilize the lattice. Compare with analogues lacking nitrile groups to isolate effects .

Advanced: What methodologies are recommended for assessing enantiomeric excess and configurational stability under varying experimental conditions?

Answer:

- Chiral HPLC : Use polysaccharide-based columns (e.g., Chiralpak AD-H) with hexane/isopropanol mobile phases. Calibrate with racemic standards .

- Circular Dichroism (CD) : Monitor for Cotton effects near 220 nm (carbamate n→π* transitions) to confirm configuration .

- Accelerated Stability Studies : Heat samples (40–60°C) in polar solvents (e.g., MeOH) and track racemization via HPLC. Additives like triethylamine suppress acid-catalyzed degradation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.